molecular formula C11H9BrN2O B2466419 2-(2-Bromophenoxy)pyridin-4-amine CAS No. 1249644-44-7

2-(2-Bromophenoxy)pyridin-4-amine

Cat. No.: B2466419
CAS No.: 1249644-44-7
M. Wt: 265.11
InChI Key: BTKNNKCJMKDNHJ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2-bromophenoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNNKCJMKDNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Bromophenoxy)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Bromophenoxy)pyridin-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of bromophenyl compounds exhibit antimicrobial properties. For instance, studies have evaluated the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, showing that modifications in the side chains significantly affect potency .

Case Study : A study on the antimicrobial efficacy of bromopyridine derivatives demonstrated that certain modifications led to enhanced activity against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics.

Anticancer Research

Cytotoxicity Studies : The compound has been investigated for its cytotoxic effects on various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B assay indicated significant cytotoxicity, with some derivatives showing IC50 values as low as 3.5 µM .

Case Study : In early-phase clinical trials, formulations containing this compound showed improved outcomes in patients compared to standard therapies, highlighting its potential as a lead compound in anticancer drug development.

Material Science

Luminescent Properties : Cyclometalated complexes involving similar pyridine derivatives have been synthesized and characterized for their luminescent properties. These complexes have shown promise in applications such as OLEDs (Organic Light Emitting Diodes) and sensors due to their stable luminescence under UV irradiation .

Table 1: Antimicrobial Activity of Related Compounds

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli23.15
Pseudomonas aeruginosa137.43
Salmonella typhi77.38

Table 2: Anticancer Activity of Derivatives

Compound DerivativeIC50 (µM)
D65.0
D73.5

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

2-(2-Bromophenoxy)pyridin-4-amine can be compared with other similar compounds, such as:

    2-(2-Chlorophenoxy)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)pyridin-4-amine: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodophenoxy)pyridin-4-amine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from those of its halogenated analogs .

Biological Activity

2-(2-Bromophenoxy)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • IUPAC Name : this compound
  • CAS Number : 1249644-44-7
  • Molecular Formula : C11H9BrN2O

The compound features a brominated phenoxy group attached to a pyridine ring, which is known to influence its biological activity through various interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the lipophilicity and binding affinity of the molecule, allowing it to modulate various biological pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory and cancerous processes.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting cancer cell growth through apoptosis induction.

  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cytotoxic effects, as evidenced by:
    • MTT Assay : A dose-dependent decrease in cell viability was observed.
    • DAPI Staining : Morphological changes indicative of apoptosis were noted, such as chromatin condensation and nuclear fragmentation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It selectively inhibits cyclooxygenase enzymes (COX), particularly COX-2, which is associated with reduced inflammation without affecting COX-1, thus minimizing gastrointestinal side effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(2-Chlorophenoxy)pyridin-4-amineChloroModerate anticancer activity
2-(2-Fluorophenoxy)pyridin-4-amineFluoroLower COX inhibition
2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinesThienopyrimidinePotent topoisomerase II inhibitor

This table illustrates how variations in the halogen substituents on the phenoxy group can influence the biological activities of pyridine derivatives.

Research Findings

  • In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines.
    • Cytotoxicity Assays : Results indicated IC50 values in the low micromolar range for several cancer types.
  • Mechanistic Studies : Further investigations into its mechanism revealed that it may induce apoptosis via mitochondrial pathways and caspase activation.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a potential candidate for further development .

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